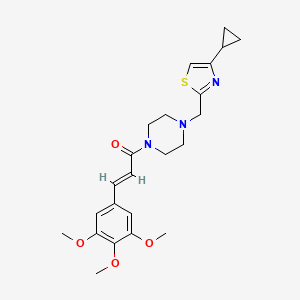
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews existing studies on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
It possesses a molecular weight of 443.6 g/mol and features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1173519-31-7 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its effectiveness against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cells. The compound's growth inhibitory effect was quantified using the GI50 metric, revealing values in the low micromolar range:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 2.1 - 3.4 |
| NCI-H460 | 0.17 - 0.45 |
| HCT116 | Not specified |
These findings suggest that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may induce G2/M phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger programmed cell death in cancerous cells.
- Interaction with Proteins : It may interact with tumor suppressor proteins such as p53 and inhibit their negative regulators like MDM2, enhancing the apoptotic response in tumor cells.
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
- Cyclopropylthiazole Moiety : This group is believed to enhance binding affinity to specific targets involved in tumor progression.
- Piperazine Ring : Known for its role in increasing solubility and bioavailability, it also contributes to the compound's interaction with various receptors.
- Trimethoxyphenyl Group : This moiety is associated with increased antiproliferative activity and may influence the compound’s ability to cross cellular membranes.
Case Studies
Several studies have highlighted the efficacy of similar compounds based on the structural framework of this compound:
- Study on Coumarin Derivatives : A related study evaluated coumarin derivatives with piperazine linkages, demonstrating promising anticancer activities through similar mechanisms involving apoptosis and cell cycle arrest .
- Thiazole-Based Compounds : Research on thiazole derivatives has shown that modifications at various positions can significantly enhance their anticancer properties, suggesting a potential pathway for optimizing this compound’s efficacy .
特性
IUPAC Name |
(E)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-12-16(13-20(29-2)23(19)30-3)4-7-22(27)26-10-8-25(9-11-26)14-21-24-18(15-31-21)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKLTHHDGBGNV-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













